molecular formula C21H28N2O4S B12197807 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B12197807
M. Wt: 404.5 g/mol
InChI Key: FKSPRTBQUKRTQD-UHFFFAOYSA-N
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Description

The compound N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide features a pyrrole core substituted with a tosyl (4-methylphenylsulfonyl) group at position 3, methyl groups at positions 4 and 5, and a propan-2-yl group at position 1. The tetrahydrofuran-2-carboxamide moiety is linked via the pyrrole’s nitrogen.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C21H28N2O4S/c1-13(2)23-16(5)15(4)19(20(23)22-21(24)18-7-6-12-27-18)28(25,26)17-10-8-14(3)9-11-17/h8-11,13,18H,6-7,12H2,1-5H3,(H,22,24)

InChI Key

FKSPRTBQUKRTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3CCCO3

Origin of Product

United States

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H30N2O3SC_{21}H_{30}N_{2}O_{3}S and a molecular weight of 390.5 g/mol. Its structure includes a pyrrole ring substituted with a sulfonyl group and various alkyl chains, which are critical for its biological interactions.

PropertyValue
Molecular Formula C21H30N2O3S
Molecular Weight 390.5 g/mol
CAS Number 1010872-40-8

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cells by inhibiting the Mcl-1 protein, a key regulator of apoptosis. The compound demonstrated a high affinity for Mcl-1 with a dissociation constant (KdK_d) of 0.23 nM and effectively inhibited tumor growth in xenograft models, achieving a tumor control rate (T/C) of 37.3% .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the sulfonyl group, which is known to interact with various enzymes involved in inflammatory pathways. In vitro studies have shown that related compounds can downregulate pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrole-based compounds indicates that modifications on the pyrrole ring and the sulfonyl group significantly influence biological activity. For instance, varying the alkyl substituents on the nitrogen atom alters the compound's affinity for biological targets and its pharmacokinetic properties .

Key Findings from SAR Studies

  • Pyrrole Substitution : Introduction of different alkyl groups enhances lipophilicity and cellular uptake.
  • Sulfonyl Group Variability : Changing the sulfonyl moiety affects enzyme inhibition potency.
  • Ring Modifications : Alterations in the pyrrole ring can lead to improved selectivity for cancer cell lines.

Case Study 1: Mcl-1 Inhibition

In a preclinical study involving MV4-11 xenograft models, a derivative of this compound was shown to significantly reduce tumor size through Mcl-1 inhibition. The study demonstrated that oral administration was well tolerated and led to sustained antitumor effects .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory potential of related compounds revealed that they effectively reduced inflammation markers in RAW264.7 macrophages. The mechanism involved suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression at both mRNA and protein levels .

Comparison with Similar Compounds

Research Tools and Validation

  • Crystallography : SHELX programs (SHELXL, SHELXS) are widely used for structural refinement across all compounds, ensuring accurate 3D modeling .
  • Chromatography : Reverse-phase methods (C18 columns) are common for purification, particularly in polar or deuterated derivatives .

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